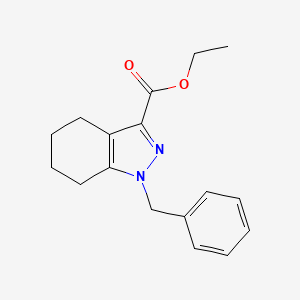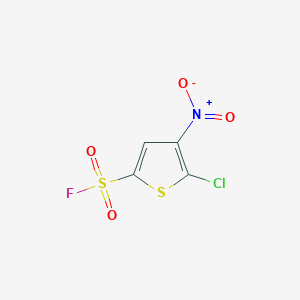
MFCD22686525
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD22686525 is an organic compound characterized by its unique structure, which includes an ethyl ester group attached to a propynoate moiety and a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD22686525 typically involves the reaction of 4-ethylphenylacetylene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Amino esters, alkoxy esters.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives have been explored for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which MFCD22686525 exerts its effects depends on the specific reaction or application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
MFCD22686525 can be compared with other similar compounds such as:
- Ethyl 3-(4-methylphenyl)-2-propynoate
- Ethyl 3-(4-phenyl)-2-propynoate
- Ethyl 3-(4-isopropylphenyl)-2-propynoate
Uniqueness: The presence of the 4-ethylphenyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and potential applications. This makes it distinct from its analogs, which may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
ethyl 3-(4-ethylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C13H14O2/c1-3-11-5-7-12(8-6-11)9-10-13(14)15-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
YFCGFSGCLMGMEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(4-Fluorophenyl)-2-furanyl]-2-chloroethanone](/img/structure/B8454970.png)




![Ethyl 3-{4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B8455003.png)
![Ethanone,1-[4-(8-methylimidazo[1,5-a]pyrazin-3-yl)-1-piperazinyl]-](/img/structure/B8455012.png)






